3-(4-bromo-3-chlorophenyl)-1-(4-fluorophenyl)thiourea
Overview
Description
3-(4-bromo-3-chlorophenyl)-1-(4-fluorophenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-chlorophenyl)-1-(4-fluorophenyl)thiourea typically involves the reaction of 4-bromo-3-chloroaniline with 4-fluorophenyl isothiocyanate . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
4-bromo-3-chloroaniline+4-fluorophenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-chlorophenyl)-1-(4-fluorophenyl)thiourea: can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives or reduced to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thioureas, while oxidation and reduction reactions would yield sulfonyl derivatives or thiols, respectively.
Scientific Research Applications
3-(4-bromo-3-chlorophenyl)-1-(4-fluorophenyl)thiourea:
Medicinal Chemistry: It may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of halogen atoms, which are known to enhance biological activity.
Agriculture: Thiourea derivatives are often explored for their herbicidal and fungicidal properties.
Material Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-chlorophenyl)-1-(4-fluorophenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of halogen atoms may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-3-chlorophenyl)-1-phenylthiourea
- 3-(4-chlorophenyl)-1-(4-fluorophenyl)thiourea
- 3-(4-bromo-3-chlorophenyl)-1-(4-methylphenyl)thiourea
Uniqueness
3-(4-bromo-3-chlorophenyl)-1-(4-fluorophenyl)thiourea: is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenyl rings. This unique substitution pattern may impart distinct chemical and biological properties compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(4-fluorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2S/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNPACEXBDCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)Br)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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